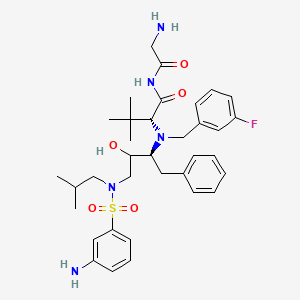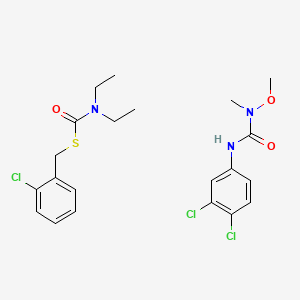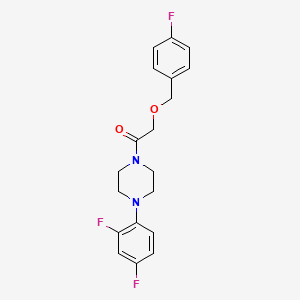![molecular formula C24H30FN5O5S B1670983 4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)
4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DU172 is a synthetic organic compound known for its role as a selective covalent antagonist of the adenosine A1 receptor. This compound has garnered significant attention in the field of pharmacology due to its unique ability to irreversibly bind to its target receptor, making it a valuable tool for studying receptor functions and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DU172 is synthesized using a multi-step process that involves the integration of a sulfonyl fluoride group. This group is crucial for its covalent binding properties.
Industrial Production Methods
While specific industrial production methods for DU172 are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification steps such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DU172 primarily undergoes covalent binding reactions due to the presence of the sulfonyl fluoride group. This group reacts with nucleophilic amino acid residues such as tyrosine, lysine, serine, and threonine in protein binding sites .
Common Reagents and Conditions
The synthesis and reactions involving DU172 often utilize reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. Reaction conditions typically include controlled temperatures and pH levels to facilitate the desired covalent interactions .
Major Products Formed
The primary product formed from the reaction of DU172 with its target receptor is a covalently bound receptor-ligand complex. This complex is stable and can be used for further structural and functional studies .
Scientific Research Applications
DU172 has a wide range of applications in scientific research:
Mechanism of Action
DU172 exerts its effects by covalently binding to the adenosine A1 receptor. This binding occurs through the reaction of the sulfonyl fluoride group with nucleophilic residues in the receptor’s binding site. The covalent attachment leads to irreversible inhibition of the receptor, thereby modulating its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
FSCPX: Another covalent antagonist of the adenosine A1 receptor with similar binding properties.
Aryl Fluorosulfates: Compounds with attenuated reactivity compared to sulfonyl fluorides but used in similar applications.
Uniqueness of DU172
DU172 is unique due to its high selectivity and irreversible binding to the adenosine A1 receptor. This property makes it a valuable tool for studying receptor functions and developing new therapeutic agents .
Properties
Molecular Formula |
C24H30FN5O5S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
4-[3-(8-cyclohexyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C24H30FN5O5S/c1-2-14-30-23(32)19-21(28-20(27-19)16-7-4-3-5-8-16)29(24(30)33)15-6-13-26-22(31)17-9-11-18(12-10-17)36(25,34)35/h9-12,16H,2-8,13-15H2,1H3,(H,26,31)(H,27,28) |
InChI Key |
KAJVJPLKXGLLDA-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCCC3)N(C1=O)CCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCCC3)N(C1=O)CCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DU172; DU-172; DU 172; GTPL9530; GTPL-9530; GTPL 9530; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



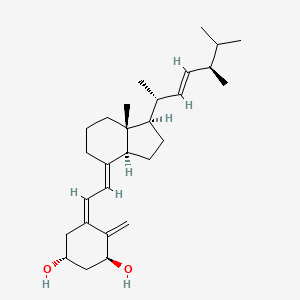
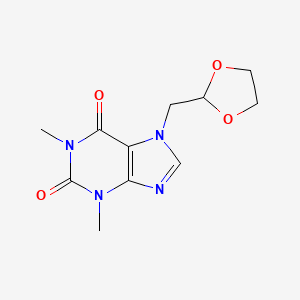
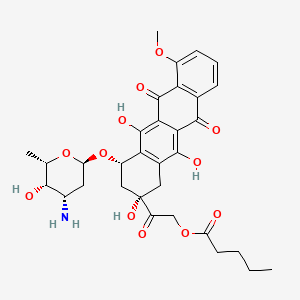
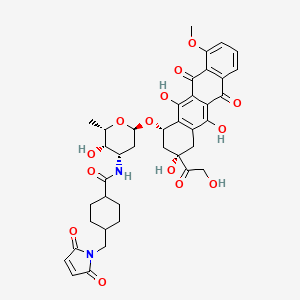
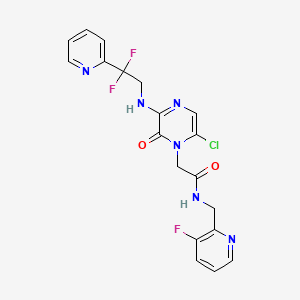
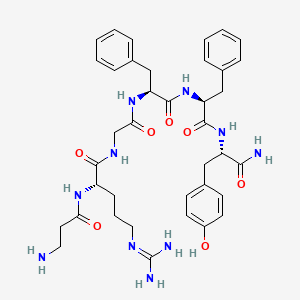
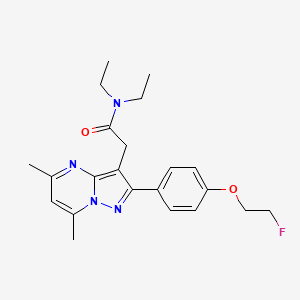
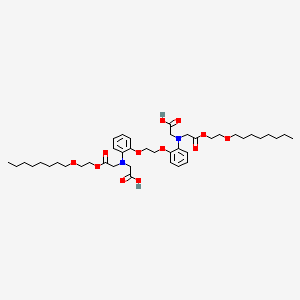
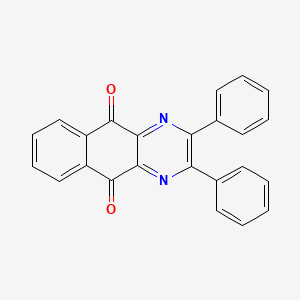
![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)
